molecular formula C24H32ClN5O5 B12113923 Cbz-DL-Phe-DL-Arg-OMe.HCl

Cbz-DL-Phe-DL-Arg-OMe.HCl

Cat. No.: B12113923
M. Wt: 506.0 g/mol
InChI Key: NTRMVHYAEGFZNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Phe-DL-Arg-OMe.HCl typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of DL-phenylalanine and DL-arginine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. The resulting Cbz-protected amino acids are then esterified using methanol and hydrochloric acid to form the methyl ester hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent racemization and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Phe-DL-Arg-OMe.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd/C, hydrogen gas

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Nucleophilic Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Scientific Research Applications

Cbz-DL-Phe-DL-Arg-OMe.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Cbz-DL-Phe-DL-Arg-OMe.HCl involves the protection of amino groups during peptide synthesis. The Cbz group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protected amino acids can then be deprotected under mild conditions, such as catalytic hydrogenation, to yield the desired peptide or protein .

Comparison with Similar Compounds

Cbz-DL-Phe-DL-Arg-OMe.HCl is similar to other Cbz-protected amino acids and peptides, such as:

    Cbz-Gly-OMe: Benzyloxycarbonyl-glycine methyl ester

    Cbz-Lys-OMe: Benzyloxycarbonyl-lysine methyl ester

    Cbz-Ala-OMe: Benzyloxycarbonyl-alanine methyl ester

Uniqueness

What sets this compound apart is its specific combination of DL-phenylalanine and DL-arginine, which provides unique properties for peptide synthesis and enzymatic studies. Its dual amino acid composition allows for the study of interactions between different amino acid residues and their effects on peptide structure and function .

Properties

Molecular Formula

C24H32ClN5O5

Molecular Weight

506.0 g/mol

IUPAC Name

methyl 5-(diaminomethylideneamino)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride

InChI

InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H

InChI Key

NTRMVHYAEGFZNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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